molecular formula C19H21N5O2 B2886132 8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872843-18-0

8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B2886132
CAS No.: 872843-18-0
M. Wt: 351.41
InChI Key: LKESNWPLMPQOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a dimethylphenyl group, a prop-2-enyl group, and a dihydropurino[7,8-a]imidazole core. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Future Directions

Imidazole compounds continue to be an area of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research will likely continue to explore the synthesis and applications of new imidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dimethylphenyl Group: This step involves the Friedel-Crafts alkylation of the imidazole ring with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

    Cyclization to Form the Dihydropurino[7,8-a]imidazole Core: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or other reducible groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: An imidazole derivative known for its sedative and analgesic properties.

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

Uniqueness

8-(3,5-dimethylphenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific structural features, such as the fused dihydropurino[7,8-a]imidazole core and the presence of both dimethylphenyl and prop-2-enyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other imidazole derivatives.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-5-6-24-17(25)15-16(21(4)19(24)26)20-18-22(7-8-23(15)18)14-10-12(2)9-13(3)11-14/h5,9-11H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKESNWPLMPQOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.